

In-Depth Technical Guide: 1,3-Di-Boc-2-(carboxymethyl)guanidine

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Compound of Interest

Compound Name: 1,3-Di-Boc-2-(carboxymethyl)guanidine

Cat. No.: B105615

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CAS Number: 158478-76-3

Synonyms: N-(N,N'-Di-Boc-guanyl)glycine

Introduction

1,3-Di-Boc-2-(carboxymethyl)guanidine is a pivotal reagent in modern organic synthesis, particularly valued within the realms of peptide chemistry, medicinal chemistry, and bioconjugation.[1][2] Its structure uniquely combines a carboxylic acid moiety with a guanidine group protected by two tert-butyloxycarbonyl (Boc) groups. This arrangement allows for the strategic introduction of a protected guanidinyglycine unit into molecules, enabling the synthesis of complex peptides and other biologically active compounds. The Boc protecting groups offer the advantage of being stable under a variety of reaction conditions while allowing for facile deprotection under acidic conditions, thus providing a versatile tool for researchers and drug development professionals.

Physicochemical and Spectral Data

Comprehensive, experimentally verified quantitative data for **1,3-Di-Boc-2-(carboxymethyl)guanidine** is not readily available in public literature. The following tables summarize the available information from commercial suppliers and related compounds. Researchers should verify these properties with their own analytical data.

Table 1: Physicochemical Properties

Property	Value	Source/Comment
Molecular Formula	C ₁₃ H ₂₃ N ₃ O ₆	[1]
Molecular Weight	317.34 g/mol	[1]
Appearance	White to off-white solid	General observation for similar compounds
Melting Point	Not available	Data for the precursor, Glycine, N-[bis[[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester, is not available.
Solubility	Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)	Inferred from the structure and general properties of Boc-protected amino acids.
Storage Temperature	2-8°C	[3]

Table 2: Spectral Data (Predicted/Typical Ranges)

Spectrum	Characteristic Peaks/Shifts	Source/Comment
^1H NMR (CDCl_3)	~1.5 ppm (s, 18H, Boc $\text{C}(\text{CH}_3)_3$), ~4.0 ppm (s, 2H, CH_2), ~9-11 ppm (br s, 2H, NH), ~10-12 ppm (br s, 1H, COOH)	Predicted based on the structure and known chemical shifts for Boc-protected guanidines and glycine derivatives. Actual values may vary.
^{13}C NMR (CDCl_3)	~28 ppm (Boc $\text{C}(\text{CH}_3)_3$), ~45 ppm (CH_2), ~80-84 ppm (Boc $\text{C}(\text{CH}_3)_3$), ~153-156 ppm (Boc $\text{C}=\text{O}$), ~160-165 ppm ($\text{C}=\text{N}$), ~170-175 ppm (COOH)	Predicted based on the structure and known chemical shifts for similar compounds.
IR (KBr, cm^{-1})	~3300-3400 (N-H stretch), ~2980 (C-H stretch), ~1700-1750 ($\text{C}=\text{O}$ stretch, acid and Boc), ~1630-1650 ($\text{C}=\text{N}$ stretch), ~1150-1250 (C-O stretch)	Predicted based on functional groups present in the molecule.

Synthesis and Experimental Protocols

The synthesis of **1,3-Di-Boc-2-(carboxymethyl)guanidine** typically involves the hydrolysis of its corresponding methyl ester, Glycine, N-[bis[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester.

Synthesis of 1,3-Di-Boc-2-(carboxymethyl)guanidine

A key synthetic route involves the hydrolysis of the methyl ester precursor.[\[4\]](#)

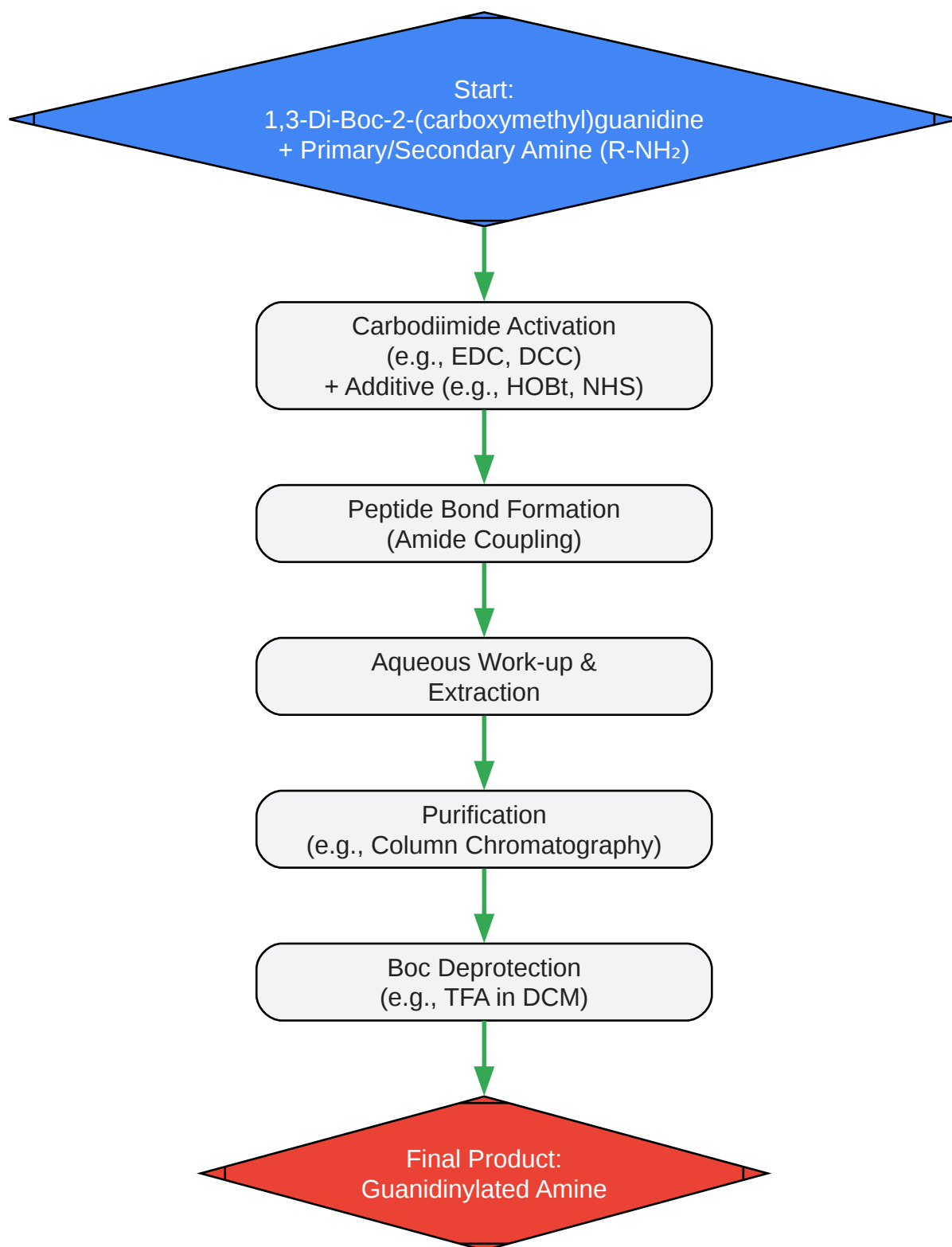
Reaction Scheme:

Glycine, N-[bis[[[(1,1-dimethylethoxy)carbonyl]amino]methylene]-, methyl ester

LiOH, H₂O

Acetone, 20°C
Inert Atmosphere

1,3-Di-Boc-2-(carboxymethyl)guanidine



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